molecular formula C19H20BrN5O2 B2433087 3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-47-2

3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2433087
CAS No.: 876151-47-2
M. Wt: 430.306
InChI Key: BGKYSHPMRRWUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H20BrN5O2 and its molecular weight is 430.306. The purity is usually 95%.
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Scientific Research Applications

Potential Treatment for Neurodegenerative Diseases

  • A class of tetrahydropyrimido[2,1-f]purinediones, structurally related to 3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has been explored for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds have shown the ability to interact with adenosine receptors and inhibit monoamine oxidases, which are key targets in these diseases. Potent inhibitors of MAO-B and antagonists for adenosine receptors have been identified in this class (Koch et al., 2013).

Adenosine Receptor Antagonists

  • Studies have indicated that certain derivatives of pyrimido[2,1-f]purinedione, a structural analogue of the compound , are potent antagonists at adenosine receptors. These compounds have been evaluated for their affinity at human and rat adenosine receptors, highlighting their potential in modulating receptor activity. This is particularly relevant in the context of neurodegenerative diseases (Szymańska et al., 2016).

Antidepressant and Anxiolytic Activity

  • Derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione, structurally related to the compound, have shown significant potential as antidepressant and anxiolytic agents. These compounds exhibited high affinity for 5-HT(1A) and alpha(1) receptors, and some demonstrated antidepressant-like and anxiolytic-like activities in preclinical studies (Jurczyk et al., 2004).

Dual-Target Directed Ligands for Neurodegenerative Diseases

  • N9-Benzyl-substituted derivatives of purinediones, similar to the compound of interest, have been designed as dual-target-directed ligands. They combine A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition, showing potential for symptomatic relief and disease-modifying effects in neurodegenerative diseases like Parkinson's disease (Załuski et al., 2019).

Anti-inflammatory Activity

  • A series of compounds based on the pyrimidopurinedione ring system, which is closely related to this compound, have been synthesized and evaluated for their anti-inflammatory activity. These compounds showed significant potency in models of chronic inflammation, comparable to well-known anti-inflammatory drugs (Kaminski et al., 1989).

Properties

IUPAC Name

9-(4-bromophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O2/c1-4-9-23-17(26)15-16(22(3)19(23)27)21-18-24(10-12(2)11-25(15)18)14-7-5-13(20)6-8-14/h4-8,12H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKYSHPMRRWUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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